1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole
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Overview
Description
1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide, which is then cyclized to produce the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods are chosen based on the availability of starting materials, reaction efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can result in various substituted imidazole compounds.
Scientific Research Applications
1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61511-13-5 |
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Molecular Formula |
C19H16Cl2N2O |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[3-[4-(2,4-dichlorophenoxy)phenyl]but-2-enyl]imidazole |
InChI |
InChI=1S/C19H16Cl2N2O/c1-14(8-10-23-11-9-22-13-23)15-2-5-17(6-3-15)24-19-7-4-16(20)12-18(19)21/h2-9,11-13H,10H2,1H3 |
InChI Key |
DISMLFDMYMOAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=CN=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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